Direct Potency Comparison: Pyridone 6 vs. AG490 in JAK-STAT3 Mediated Growth Inhibition
In a head-to-head comparative study using IL-6-dependent multiple myeloma cell lines (B9 and INA-6), Pyridone 6 (P6) induced growth arrest and apoptosis at significantly lower concentrations and with faster kinetics compared to the reference JAK inhibitor AG490. P6 demonstrated specific inhibition of the JAK-STAT3 axis without activating the MAPK/ERK pathway, a non-specific effect observed with AG490 that led to robust apoptosis across all tested cell lines, regardless of their JAK/STAT activation status [1].
| Evidence Dimension | Effective drug concentration for growth arrest in IL-6-dependent myeloma cells (INA-6) |
|---|---|
| Target Compound Data | Significantly lower effective concentrations (exact values not reported, qualitative comparison) |
| Comparator Or Baseline | AG490: Required much higher concentrations to achieve a comparable effect |
| Quantified Difference | Not specified; reported as 'much lower concentrations' and 'significantly faster kinetics' [1] |
| Conditions | In vitro: IL-6-dependent B9 hybridoma and INA-6 myeloma cell lines |
Why This Matters
Procurement of Pyridone 6 is essential for experiments requiring selective JAK pathway inhibition without confounding off-target activation of parallel survival pathways like MAPK/ERK, a known artifact of the older comparator AG490.
- [1] Pedranzini L, Dechow T, Berishaj M, Comenzo R, Zhou P, Azare J, Bornmann W, Bromberg J. Pyridone 6, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells. Cancer Res. 2006 Oct 1;66(19):9714-21. View Source
